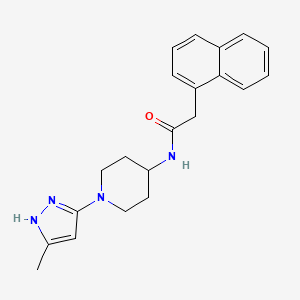

![molecular formula C22H17ClN4O3S B2808873 5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide CAS No. 1115867-23-6](/img/structure/B2808873.png)

5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[4,5-b]pyridines are a class of compounds that have attracted significant interest due to their promising and diverse bioactivity . They are known to play a crucial role in numerous disease conditions. The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

In recent years, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts have been described . For example, XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) and Pd(OAc)2 were found to be more effective for the coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles .Molecular Structure Analysis

Imidazo[4,5-b]pyridines are comprised of an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical and Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

Synthesis and Biological Activity

- Synthesis and Biological Activity in Antiulcer Agents : Research explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, targeting potential antisecretory and cytoprotective antiulcer agents. Although the compounds didn't show significant antisecretory activity, some demonstrated good cytoprotective properties in specific models (Starrett et al., 1989).

Chemical Reactions and Derivatives

Reactions of 5-Chloro-2-Thiophenesulfonyl Derivatives : Studies described the reactions of 5-chloro-2-thiophenesulfonyl chloride with various compounds, leading to the formation of different sulfonamides and other derivatives (Obafemi, 1982).

One-Pot Synthesis of N-Substituted Sulfonamides : A one-pot synthesis method for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(imidazo[2,1-b]thiazol-5-yl)sulfonamides was developed, offering an efficient route to these compounds (Rozentsveig et al., 2013).

Antibacterial Heterocyclic Compounds with Sulfonamido Moiety : A study focused on synthesizing heterocyclic compounds with a sulfonamido moiety for potential use as antibacterial agents. This research explored the reactivity of certain precursors to create a variety of novel compounds (Azab et al., 2013).

Pharmacological Applications

Antitumor and Antibacterial Agents : Thiophene and thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antitumor and antibacterial activities. Some compounds demonstrated higher activity than standard drugs against specific cancer cell lines and bacteria (Hafez et al., 2017).

Imaging of Angiotensin II Receptors : Research on [11C]L-159,884, a nonpeptide angiotensin II antagonist, which is useful for imaging angiotensin II, AT1 receptors. This compound was synthesized for potential applications in medical imaging (Hamill et al., 1996).

Mechanism of Action

Future Directions

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . Therefore, the future directions of research on imidazo[4,5-b]pyridines could involve further exploration of their potential therapeutic applications.

Properties

IUPAC Name |

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O3S/c1-31-18-4-2-3-17(11-18)24-19(28)13-27-12-15(7-10-20(27)29)22-25-21(26-30-22)14-5-8-16(23)9-6-14/h2-12H,13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONFHJSEROJIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2808790.png)

![2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2808792.png)

![3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2808793.png)

![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2808795.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2808797.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2808798.png)

![3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808802.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2808804.png)